Sulfuric acid, aluminum salt, hydrate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Aluminum sulfate hydrate can be synthesized by reacting aluminum hydroxide with sulfuric acid. The reaction is as follows: [ 2Al(OH)_3 + 3H_2SO_4 \rightarrow Al_2(SO_4)_3 + 6H_2O ] Alternatively, aluminum metal can be dissolved in sulfuric acid to produce aluminum sulfate: [ 2Al + 3H_2SO_4 \rightarrow Al_2(SO_4)_3 + 3H_2 ] These reactions are typically carried out under controlled conditions to ensure the complete dissolution of aluminum and the formation of the desired hydrate .

Industrial Production Methods

In industrial settings, aluminum sulfate is produced by treating bauxite with sulfuric acid. The process involves the following steps:

Crushing and grinding: Bauxite ore is crushed and ground to increase the surface area for the reaction.

Digestion: The ground bauxite is mixed with sulfuric acid and heated to dissolve the aluminum content.

Filtration: The resulting solution is filtered to remove impurities.

Crystallization: The filtered solution is allowed to cool, leading to the crystallization of aluminum sulfate hydrate.

Análisis De Reacciones Químicas

Types of Reactions

Aluminum sulfate hydrate undergoes various chemical reactions, including:

Oxidation: Aluminum in the compound can be oxidized to form aluminum oxide.

Reduction: Aluminum sulfate can be reduced to aluminum metal under specific conditions.

Substitution: It can react with other salts to form different aluminum compounds.

Common Reagents and Conditions

Oxidation: Reacts with oxygen at high temperatures to form aluminum oxide.

Reduction: Requires a reducing agent such as hydrogen gas.

Substitution: Reacts with sodium hydroxide to form sodium sulfate and aluminum hydroxide.

Major Products

Oxidation: Aluminum oxide (Al₂O₃)

Reduction: Aluminum metal (Al)

Substitution: Sodium sulfate (Na₂SO₄) and aluminum hydroxide (Al(OH)₃)

Aplicaciones Científicas De Investigación

Water Treatment

Aluminum sulfate hydrate is predominantly used in water treatment processes. It acts as a coagulant, facilitating the removal of impurities from water. When added to water, it forms aluminum hydroxide, which aggregates suspended particles into larger flocs that can be easily removed through sedimentation or filtration.

Agricultural Applications

In agriculture, aluminum sulfate hydrate is utilized to enhance soil quality and manage nutrient retention. It has been shown to reduce ammonia loss from manure and improve nutrient availability in digestate solids.

Case Study: Ammonia Loss Reduction

A study compared the effects of aluminum sulfate and concentrated sulfuric acid on ammonium nitrogen content in dried digestate solids. The results indicated that aluminum sulfate significantly increased ammonium nitrogen content while reducing phosphorus solubility compared to sulfuric acid .

| Treatment | NH₄⁺-N Content (mg/g) | Phosphorus Solubility (%) |

|---|---|---|

| Control | 1.4 | - |

| Aluminum Sulfate | 18 (MDS), 10.8 (SDS) | 37-83% reduction |

| Sulfuric Acid | Higher than control | 18-225% increase |

Industrial Uses

Aluminum sulfate hydrate plays a critical role in various industries:

- Paper Manufacturing : Used as a sizing agent to enhance the quality of paper products.

- Textile Dyeing : Acts as a mordant to fix dyes on fabrics.

- Food Industry : Employed as a food additive for clarification and pH control in products like soft drinks and pickles .

Medical Applications

In medicine, aluminum sulfate is utilized for its astringent properties:

- Antiperspirants : Commonly found in formulations to reduce sweating.

- Vaccine Adjuvant : Enhances immune response in vaccines by promoting a stronger reaction to the antigen.

Chemical Synthesis

Aluminum sulfate hydrate is also used in various chemical reactions:

Mecanismo De Acción

The mechanism of action of aluminum sulfate hydrate involves the formation of aluminum hydroxide upon dissolution in water. This hydroxide acts as a flocculant, aggregating suspended particles into larger clusters that can be easily removed. The molecular targets include negatively charged particles in water, which are neutralized by the positively charged aluminum ions, leading to coagulation and precipitation .

Comparación Con Compuestos Similares

Similar Compounds

- Potassium aluminum sulfate (Potassium alum)

- Ammonium aluminum sulfate (Ammonium alum)

- Sodium aluminum sulfate (Sodium alum)

Uniqueness

Aluminum sulfate hydrate is unique due to its high solubility in water and its effectiveness as a coagulant in water treatment processes. Unlike other aluminum salts, it forms stable hydrates that are easy to handle and store. Its versatility in various industrial applications also sets it apart from similar compounds .

Actividad Biológica

Sulfuric acid, aluminum salt, hydrate (commonly referred to as aluminum sulfate) is a chemical compound with significant industrial applications, particularly in water treatment, paper manufacturing, and as a food additive. Understanding its biological activity is crucial due to its widespread use and potential health implications.

Aluminum sulfate is represented by the formula , where indicates the number of water molecules associated with the compound. It is typically produced by reacting sulfuric acid with aluminum hydroxide or bauxite.

Biological Activity Overview

Aluminum sulfate exhibits various biological activities that can affect human health and environmental systems. Its primary biological effects are linked to the release of aluminum ions in biological fluids, which can lead to both beneficial and adverse effects.

Toxicological Profile

- Absorption and Bioavailability : Aluminum compounds are generally poorly absorbed in the gastrointestinal tract, with studies indicating that less than 1% of ingested aluminum is absorbed. Factors such as age and the presence of organic anions (e.g., citrate) can enhance absorption rates .

- Toxicity Levels : The LD50 values for sulfuric acid, aluminum salt (3:2) exceed 2000 mg/kg in rodent studies, indicating low acute toxicity . However, chronic exposure has been associated with neurotoxicity and developmental issues in animal models .

Neurodevelopmental Effects

Several studies have investigated the neurodevelopmental impacts of aluminum exposure:

- Animal Studies : Research involving Sprague Dawley rats revealed that doses ranging from 103 to 330 mg Al/kg body weight/day resulted in significant neurodevelopmental impairments, including reduced grip strength and motor function .

- Human Studies : A small epidemiological study suggested no major birth defects among offspring of pregnant women exposed to elevated aluminum sulfate levels; however, concerns remain regarding long-term cognitive effects in preterm infants .

Environmental Impact

Aluminum sulfate is utilized in water treatment processes to remove impurities. Its effectiveness in reducing ammonia loss from agricultural waste has been documented:

- Ammonia Reduction : A study showed that aluminum sulfate significantly decreased ammonia levels in poultry litter compared to treatments with concentrated sulfuric acid .

Data Tables

| Parameter | Value |

|---|---|

| LD50 (oral) | > 2000 mg/kg |

| Absorption Rate (oral) | < 1% |

| Neurodevelopmental LOEL | 50-75 mg Al/kg bw/day |

| Effective Ammonia Reduction | 37-83% reduction in poultry litter |

Propiedades

IUPAC Name |

aluminum;sulfuric acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNCDALPBBWSTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

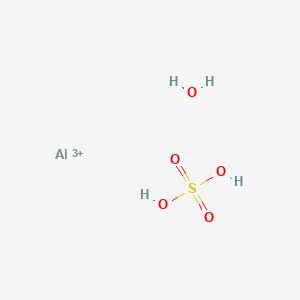

O.OS(=O)(=O)O.[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlH4O5S+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10205903 | |

| Record name | Sulfuric acid, aluminum salt, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57292-32-7 | |

| Record name | Sulfuric acid, aluminum salt, hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057292327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, aluminum salt, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.